3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
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Overview
Description
3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride is a compound belonging to the class of triazolopyridine derivatives. These compounds are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties . The dihydrochloride form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine with a triazolopyridine precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as toluene or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in its anticancer application, the compound inhibits key enzymes involved in cell proliferation, such as c-Met and VEGFR-2 kinases . This inhibition disrupts signaling pathways essential for cancer cell growth and survival, leading to apoptosis or programmed cell death .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its antifungal and antibacterial activities.
[1,2,4]Triazolo[4,3-a]pyridazine: Exhibits similar biological activities but with different potency and selectivity.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Another derivative with notable biological activities.
Uniqueness
3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its unique azetidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c1-2-4-13-8(3-1)11-12-9(13)7-5-10-6-7;;/h1-4,7,10H,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIBAGFMZXPDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=C3N2C=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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